![molecular formula C12H9ClN2O2 B1315404 2-[(4-氯苯基)氨基]异烟酸 CAS No. 85827-90-3](/img/structure/B1315404.png)

2-[(4-氯苯基)氨基]异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-Chlorophenyl)amino]isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid . This compound is a useful research chemical and an important derivative for isoniazid derivative synthesis .

Synthesis Analysis

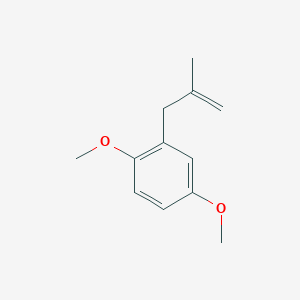

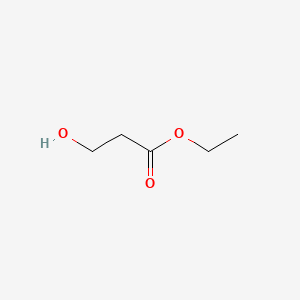

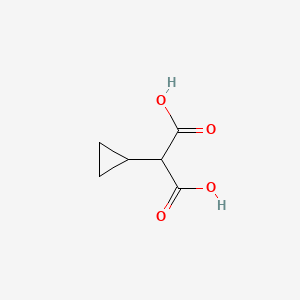

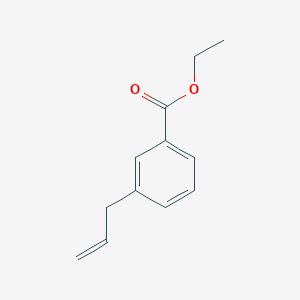

The synthesis of 2-[(4-Chlorophenyl)amino]isonicotinic acid and its derivatives can be achieved through various methods. One such method involves the use of the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process and is reminiscent of the Guareschi-Thorpe Condensation .

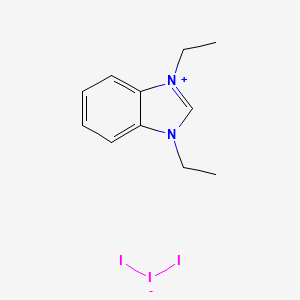

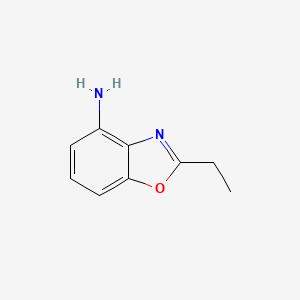

Molecular Structure Analysis

The molecular structure of 2-[(4-Chlorophenyl)amino]isonicotinic acid is represented by the formula C12H9ClN2O2 . It is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine .

科学研究应用

化学治疗应用

- 抗结核作用:对异烟酸衍生物(包括 2-[(4-氯苯基)氨基]异烟酸)的早期研究集中于它们作为抗结核剂的潜力。合成的化合物对结核病表现出显着的作用 (Isler 等人,1955 年),(Winterstein 等人,1956 年)。

- 羰基化合物鉴定:异烟酰肼(一种相关化合物)已被有效地用于鉴定醛和酮,表明其在分析化学应用中的潜力 (Sah 和 Peoples,1954 年)。

环境和材料科学

- 钼 (VI) 去除:异烟酸(一种功能相似的化合物)被用于制备 Mo(VI) 氧离子印迹颗粒,用于从水中选择性去除钼 (VI),证明了其在环境净化应用中的用途 (Ren 等人,2013 年)。

合成和催化

- 有机催化:异烟酸已被用作吡喃并吡唑合成的催化剂,展示了其在促进化学反应中的作用 (Zolfigol 等人,2013 年)。

生物应用

- 生物发光探针:含有异烟酸的复合物已被合成用于生物学研究中的生物发光探针,表明其在生物成像和诊断中的潜力 (Guo 等人,1997 年)。

分子结构和性质

- 晶体结构分析:涉及 2-氨基-4-氯苯酚等化合物的有机酸碱加合物的研究有助于理解氢键和分子相互作用,这对于分子结构的研究至关重要 (Jin 和 Wang,2013 年)。

神经营养和心脏营养特性

- 在神经病学和心脏病学中的潜力:异烟酸衍生物因其神经营养和心脏营养作用而受到研究,尽管该领域需要更多研究 (Samvelian 等人,1992 年)。

抗氧化活性

- 在自由基清除中的作用:已研究与异烟酸相关的化合物(例如恶二唑)的抗氧化特性,表明其在对抗氧化应激中的潜力 (Maheshwari 等人,2011 年)。

抗菌活性

- 结核病药物:异烟酰肼型结核病药物的定量构效关系已得到研究,提供了对作用模式和新型抗菌药物设计的见解 (Seydel 等人,1976 年)。

作用机制

Target of Action

The compound 2-[(4-Chlorophenyl)amino]isonicotinic acid, also known as 2-(4-Chloroanilino)pyridine-4-carboxylic acid, is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it can be inferred that the primary targets of this compound are likely to be similar to those of isoniazid, which are organisms of the genus Mycobacterium .

Mode of Action

Isoniazid, the parent compound, is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . The mode of action of 2-[(4-Chlorophenyl)amino]isonicotinic acid is likely to be similar, given its structural similarity to isoniazid.

Biochemical Pathways

Based on the mode of action of isoniazid, it can be inferred that the compound likely affects the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .

Result of Action

Based on the mode of action of isoniazid, it can be inferred that the compound likely inhibits the synthesis of mycolic acids, leading to the death of actively growing mycobacteria .

属性

IUPAC Name |

2-(4-chloroanilino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-1-3-10(4-2-9)15-11-7-8(12(16)17)5-6-14-11/h1-7H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZYBZIVMGFDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517622 |

Source

|

| Record name | 2-(4-Chloroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)amino]isonicotinic acid | |

CAS RN |

85827-90-3 |

Source

|

| Record name | 2-(4-Chloroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)